molecular formula C33H21N3O6S B11690684 (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11690684
M. Wt: 587.6 g/mol
InChI Key: HCOWAUQZQNOOTF-HIXSDJFHSA-N
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Description

The compound (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-2,3-dihydro-1H-pyrrol-2-one is a complex organic molecule that features multiple functional groups, including nitro, furan, sulfanyl, and pyrrolidone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-2,3-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrolidone derivative in the presence of a suitable base. The reaction conditions often include:

    Solvent: Dimethylformamide or tetrahydrofuran

    Base: Potassium carbonate or sodium hydride

    Temperature: 60-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-2,3-dihydro-1H-pyrrol-2-one: can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under high pressure hydrogenation conditions.

    Substitution: The sulfanyl group can be substituted with other nucleophiles such as thiols or amines under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Amino derivatives: from the reduction of nitro groups

    Tetrahydrofuran derivatives: from the hydrogenation of the furan ring

    Substituted phenyl derivatives: from nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The nitro and sulfanyl groups are particularly important for binding interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of multiple functional groups allows for the fine-tuning of its pharmacological properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features. It is also explored for its potential use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-2,3-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)thio]phenyl}-5-phenyl-2,3-dihydro-1H-pyrrol-2-one
  • (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)oxy]phenyl}-5-phenyl-2,3-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of (3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-2,3-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of both nitro and sulfanyl groups provides unique redox and binding properties that are not commonly found in similar compounds.

Properties

Molecular Formula

C33H21N3O6S

Molecular Weight

587.6 g/mol

IUPAC Name

(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1-[4-(4-nitrophenyl)sulfanylphenyl]-5-phenylpyrrol-2-one

InChI

InChI=1S/C33H21N3O6S/c37-33-24(20-28-14-19-32(42-28)23-6-8-26(9-7-23)35(38)39)21-31(22-4-2-1-3-5-22)34(33)25-10-15-29(16-11-25)43-30-17-12-27(13-18-30)36(40)41/h1-21H/b24-20+

InChI Key

HCOWAUQZQNOOTF-HIXSDJFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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